2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one
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Overview
Description
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one typically involves the condensation of appropriate pyrazole and quinazoline derivatives. One common method includes the reaction of 2,4-dimethylpyrazole with 2-aminobenzamide under acidic or basic conditions to form the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
Scientific Research Applications
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
2,4,6-Trisubstituted Quinazoline Derivatives: Exhibits significant antitumor activity and is used in medicinal chemistry research.
4,6,7-Trisubstituted Quinazoline Derivatives: Contains benzothiazole moiety and shows potent cytotoxicity against cancer cells.
Uniqueness
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in drug discovery and development.
Properties
CAS No. |
75752-13-5 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11N3O/c1-8-7-11-14(2)10-6-4-3-5-9(10)12(16)15(11)13-8/h3-7H,1-2H3 |
InChI Key |
LWZBVSOSSYQDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N(C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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